![molecular formula C14H21ClN2O2 B2447997 1-(2-Chlorophenyl)-3-(3-hydroxy-4,4-dimethylpentyl)urea CAS No. 1396886-31-9](/img/structure/B2447997.png)
1-(2-Chlorophenyl)-3-(3-hydroxy-4,4-dimethylpentyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chlorophenyl)-3-(3-hydroxy-4,4-dimethylpentyl)urea, also known as CL-316243, is a selective β3-adrenergic receptor agonist. It has been widely used in scientific research to study the physiological and biochemical effects of β3-adrenergic receptor activation.
Applications De Recherche Scientifique
Pharmacological Research Tool and Potential Drug Lead
1-(2-Chlorophenyl)-3-(3-hydroxy-4,4-dimethylpentyl)urea has been identified in pharmacological research as a nonpeptidic agonist of the urotensin-II receptor. This compound has shown potential as a selective, drug-like UII receptor agonist, which can be useful as a pharmacological research tool and a potential drug lead (Croston et al., 2002).
Antagonistic Effects in Neurological Studies
Studies have shown that similar compounds possess antagonistic effects on CB1 receptors in the central nervous system. This has implications in the study of cannabinoid receptors and their role in modulating neuronal excitability (Wang et al., 2011).
Photodegradation and Environmental Impacts
Research has focused on the photodegradation of similar urea compounds in various media, highlighting the environmental impact and safety of these compounds. Such studies are crucial in understanding the ecological effects and toxicity of the degradation products (Guoguang et al., 2001).
Anticancer Potential
Some urea derivatives have been synthesized and evaluated for their anticancer activities. These studies are significant in the search for new therapeutic agents against various types of cancers (Aboelmagd et al., 2021). Additionally, compounds with a similar structure have been designed as potential BRAF inhibitors, indicating a promising direction for cancer treatment research (Feng et al., 2020).
Propriétés
IUPAC Name |
1-(2-chlorophenyl)-3-(3-hydroxy-4,4-dimethylpentyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2O2/c1-14(2,3)12(18)8-9-16-13(19)17-11-7-5-4-6-10(11)15/h4-7,12,18H,8-9H2,1-3H3,(H2,16,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMIRMXKUIWZVHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CCNC(=O)NC1=CC=CC=C1Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)-3-(3-hydroxy-4,4-dimethylpentyl)urea |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.